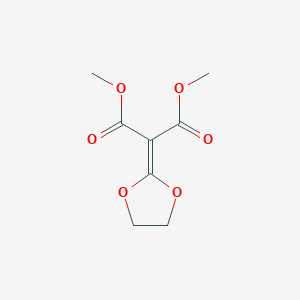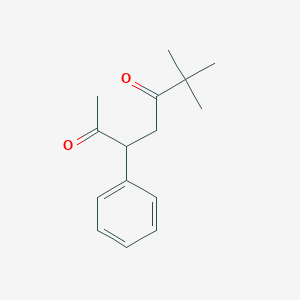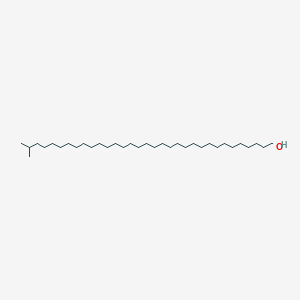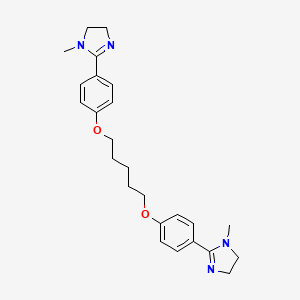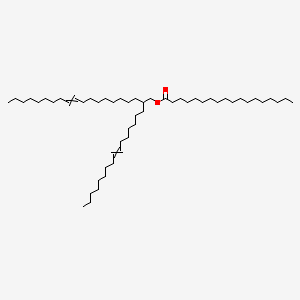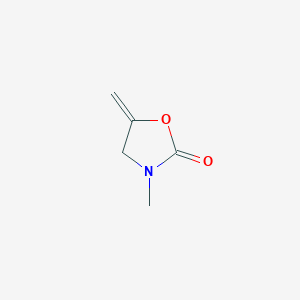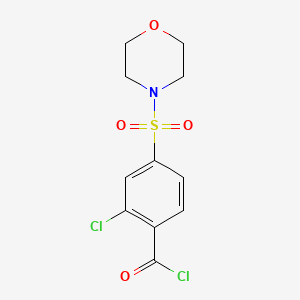
2-Chloro-4-(morpholine-4-sulfonyl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(morpholine-4-sulfonyl)benzoyl chloride is an organic compound with the molecular formula C11H12ClNO4S It is a derivative of benzoyl chloride, featuring a morpholine-4-sulfonyl group and a chlorine atom attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(morpholine-4-sulfonyl)benzoyl chloride typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(morpholine-4-sulfonyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoyl derivatives.
Electrophilic Aromatic Substitution: Various substituted benzene derivatives.
Hydrolysis: 2-Chloro-4-(morpholine-4-sulfonyl)benzoic acid and hydrochloric acid.
Applications De Recherche Scientifique
2-Chloro-4-(morpholine-4-sulfonyl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(morpholine-4-sulfonyl)benzoyl chloride involves its reactivity as an electrophile. The chlorine atom and the sulfonyl group make the benzene ring highly reactive towards nucleophiles. This reactivity allows the compound to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of new chemical entities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-(methylsulfonyl)benzoic acid
- 4-(Morpholine-4-sulfonyl)-benzoyl chloride
- 2-Chlorobenzoyl chloride
Uniqueness
2-Chloro-4-(morpholine-4-sulfonyl)benzoyl chloride is unique due to the presence of both a morpholine-4-sulfonyl group and a chlorine atom on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and industrial processes.
Propriétés
Numéro CAS |
113365-91-6 |
|---|---|
Formule moléculaire |
C11H11Cl2NO4S |
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
2-chloro-4-morpholin-4-ylsulfonylbenzoyl chloride |
InChI |
InChI=1S/C11H11Cl2NO4S/c12-10-7-8(1-2-9(10)11(13)15)19(16,17)14-3-5-18-6-4-14/h1-2,7H,3-6H2 |
Clé InChI |
GYCDKVYWLQDXGY-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)C(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


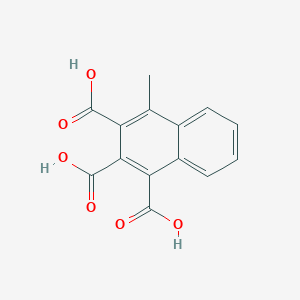
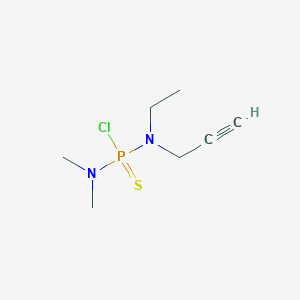
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester](/img/structure/B14294678.png)
![3-[(Prop-2-en-1-yl)sulfanyl]furan](/img/structure/B14294684.png)
![Dibutyl [2-(methylsulfanyl)ethyl]boronate](/img/structure/B14294686.png)
![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)
